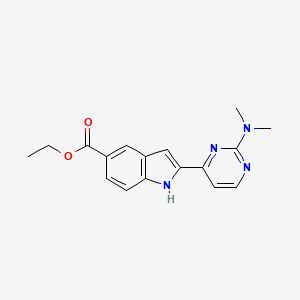

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

CAS No.: 1624260-37-2

Cat. No.: VC5057482

Molecular Formula: C17H18N4O2

Molecular Weight: 310.357

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1624260-37-2 |

|---|---|

| Molecular Formula | C17H18N4O2 |

| Molecular Weight | 310.357 |

| IUPAC Name | ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3 |

| Standard InChI Key | JUNYLBOAWFCONB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name, ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate, reflects its hybrid architecture:

-

A pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with a dimethylamino group (-N(CH₃)₂).

-

An indole moiety (a bicyclic structure with a benzene fused to a pyrrole ring) functionalized at the 5-position with an ethyl carboxylate ester (-COOEt) .

The molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.35 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1624260-37-2 |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C |

| InChIKey | JUNYLBOAWFCONB-UHFFFAOYSA-N |

| Purity | ≥95% |

The dimethylamino group enhances solubility in polar solvents, while the indole-carboxylate system enables π-π stacking and hydrogen bonding with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves multi-step strategies, as inferred from analogous protocols in patent literature . A representative pathway includes:

-

Hantzsch Pyrimidine Synthesis: Condensation of a β-ketoester with a guanidine derivative to form the pyrimidine core.

-

Friedel-Crafts Acylation: Introduction of the acetyl group to the indole scaffold under Lewis acid catalysis.

-

Coupling Reactions: Linking the pyrimidine and indole moieties via palladium-catalyzed cross-coupling .

A critical intermediate is 5-acetyl-2-aryl-1H-pyrrole-3-carboxylic acid ethyl ester, which undergoes further functionalization to attach the dimethylamino-pyrimidine unit .

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing charged intermediates .

-

Catalysis: Lewis acids like AlCl₃ accelerate acetylation steps, while Pd(PPh₃)₄ facilitates cross-coupling .

-

Purification: Chromatography (silica gel) or recrystallization (ethanol/water) ensures ≥95% purity .

Applications in Drug Discovery

Role as a Building Block

This compound serves as a key intermediate in developing kinase inhibitors, particularly targeting Cdc7 and CDKs (cyclin-dependent kinases), which are implicated in cancer cell proliferation . Its modular structure allows:

-

Side-Chain Modifications: Substituting the dimethylamino group with other amines to tune selectivity.

-

Ester Hydrolysis: Converting the ethyl carboxylate to a carboxylic acid for enhanced bioavailability .

Target Therapeutic Areas

-

Oncology: Preclinical studies highlight its utility in synthesizing analogs with antiproliferative activity against breast and lung cancer cell lines .

-

Neurodegenerative Diseases: Pyrimidine-indole hybrids exhibit potential as tau protein aggregation inhibitors in Alzheimer’s research .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume